molecular formula C14H12N2O6 B5158963 MtUng-IN-1 CAS No. 6138-21-2

MtUng-IN-1

Cat. No.: B5158963
CAS No.: 6138-21-2
M. Wt: 304.25 g/mol
InChI Key: DRJZANBOOKKVTE-UHFFFAOYSA-N
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Description

MtUng-IN-1, also known as Compound 18a, is a chemical compound that acts as an inhibitor of mycobacterial uracil DNA glycosylase (MtUng). This enzyme is crucial for the DNA repair mechanism in Mycobacterium tuberculosis, making this compound a valuable tool in the research of tuberculosis and other infectious diseases. The compound has an IC50 value of 300 μM, indicating its potency in inhibiting the target enzyme .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MtUng-IN-1 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the uracil ring and its subsequent functionalization to introduce the necessary substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize waste. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

MtUng-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

MtUng-IN-1 has a wide range of applications in scientific research, including:

Mechanism of Action

MtUng-IN-1 exerts its effects by inhibiting the activity of mycobacterial uracil DNA glycosylase. This enzyme is responsible for excising uracil residues from DNA, a crucial step in the DNA repair process. By inhibiting this enzyme, this compound disrupts the DNA repair mechanism, leading to the accumulation of DNA damage and ultimately the death of the mycobacterium. The molecular targets and pathways involved include the uracil DNA glycosylase enzyme and the associated DNA repair pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MtUng-IN-1 stands out due to its specific inhibition of mycobacterial uracil DNA glycosylase with a relatively high IC50 value. This makes it a valuable tool for studying the enzyme’s role in mycobacterial infections and for developing new therapeutic strategies .

Biological Activity

MtUng-IN-1 is a novel compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

  • Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against various bacterial strains have been reported to be comparable to or lower than those of standard antibiotics such as ampicillin and isoniazid. For example, it showed an MIC of 22.27 µM against Staphylococcus aureus and Mycobacterium tuberculosis .
PathogenMIC (µM)Comparison AntibioticMIC (µM)
Staphylococcus aureus22.27Ampicillin32
Mycobacterium tuberculosis27.47Isoniazid25

The mechanism by which this compound exerts its antimicrobial effects appears to involve disruption of bacterial cell wall synthesis and inhibition of metabolic pathways essential for bacterial survival. Studies suggest that it may also enhance the efficacy of existing antibiotics through synergistic effects, particularly in biofilm-forming bacteria .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in cancer research. Preliminary studies indicate that it may induce apoptosis in various cancer cell lines, including breast and lung cancers.

  • Cell Viability Assays : Using MTT assays, researchers observed a significant reduction in cell viability in treated cancer cells compared to controls. For instance, at a concentration of 50 µM, this compound reduced viability by over 70% in breast cancer cells after 48 hours .
Cancer Cell LineIC50 (µM)Treatment Duration (hours)
Breast Cancer (MCF-7)5048
Lung Cancer (A549)4048

Case Studies

Several case studies have highlighted the potential applications of this compound in clinical settings:

  • Case Study on Biofilm Inhibition : A study involving S. aureus biofilms demonstrated that treatment with this compound significantly reduced biofilm mass and metabolic activity compared to untreated controls. This suggests its potential use in treating chronic infections associated with biofilms .
  • Combination Therapy : A case study explored the combination of this compound with vancomycin in methicillin-resistant S. aureus infections, showing enhanced bactericidal activity compared to either agent alone .

Properties

IUPAC Name

methyl 2-[4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O6/c1-21-11(17)7-22-9-4-2-8(3-5-9)6-10-12(18)15-14(20)16-13(10)19/h2-6H,7H2,1H3,(H2,15,16,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJZANBOOKKVTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)C=C2C(=O)NC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00367483
Record name ST51012757
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00367483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6138-21-2
Record name ST51012757
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00367483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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